molecular formula C27H24F3N3O3 B12204373 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol

Cat. No.: B12204373
M. Wt: 495.5 g/mol
InChI Key: GIERHORIOZUIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine ring, along with a dimethylbenzyl group linked to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core structure but lacks the methoxyphenyl and trifluoromethyl groups.

    2-Amino-5-chloropyrimidine: Contains an amino group and a pyrimidine ring but has a chlorine substituent instead of a methoxyphenyl group.

    2-Amino-4-methoxypyrimidine: Similar in having an amino and methoxy group but lacks the trifluoromethyl and dimethylbenzyl groups.

Uniqueness

The uniqueness of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl and dimethylbenzyl groups contribute to its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C27H24F3N3O3

Molecular Weight

495.5 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol

InChI

InChI=1S/C27H24F3N3O3/c1-15-8-9-16(2)17(12-15)14-36-18-10-11-19(21(34)13-18)24-23(20-6-4-5-7-22(20)35-3)25(27(28,29)30)33-26(31)32-24/h4-13,34H,14H2,1-3H3,(H2,31,32,33)

InChI Key

GIERHORIOZUIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=CC=C4OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.